molecular formula C7H15ClN4S B1451203 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride CAS No. 1185293-14-4

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride

Cat. No.: B1451203
CAS No.: 1185293-14-4
M. Wt: 222.74 g/mol
InChI Key: ASWRYAYEBBUNDE-UHFFFAOYSA-N
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Description

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride is a triazole-derived compound featuring an ethylsulfanyl (C₂H₅S-) substituent at position 5, a methyl group at position 4 of the triazole ring, and an ethylamine hydrochloride side chain. Structural characterization of such compounds often relies on crystallographic software like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name

2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.ClH/c1-3-12-7-10-9-6(4-5-8)11(7)2;/h3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRYAYEBBUNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-14-4
Record name 4H-1,2,4-Triazole-3-ethanamine, 5-(ethylthio)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Preparation Steps

Synthesis of Substituted 1,2,4-Triazole Core

  • The 1,2,4-triazole ring is formed by cyclization reactions involving thiosemicarbazide derivatives and appropriate alkyl or aryl isothiocyanates or carbamoyl compounds.
  • For example, a carboxamide intermediate can be reacted with ethyl isothiocyanate under reflux in methanol to yield a thiosemicarbazide intermediate.
  • This intermediate is then cyclized in aqueous sodium hydroxide under reflux to form the 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol derivative.
  • Subsequent alkylation at the thiol group introduces the ethylsulfanyl substituent.

Introduction of the Ethylamine Side Chain

  • The ethylamine moiety is typically introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at the ethyl position.
  • Alternatively, the ethylamine chain can be attached prior to cyclization, depending on the specific synthetic route and protecting group strategy.

Formation of Hydrochloride Salt

  • The free amine compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation enhances solubility, stability, and ease of handling.

Representative Synthetic Route (Literature-Based)

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of carboxamide with ethyl isothiocyanate Reflux in methanol, 3-4 h ~97 Formation of thiosemicarbazide intermediate
2 Cyclization of thiosemicarbazide in 1% NaOH aqueous solution Reflux, 4 h, acidification to pH 5-6 ~97 Formation of 4H-1,2,4-triazole-3-thiol derivative
3 Alkylation of thiol group with ethyl halide Basic conditions, solvent varies High Introduction of ethylsulfanyl substituent
4 Attachment/introduction of ethylamine side chain Nucleophilic substitution or reductive amination Variable Depending on precursor
5 Conversion to hydrochloride salt Treatment with HCl in ethanol or ether Quantitative Final isolation as hydrochloride

Analytical Characterization Supporting Preparation

  • The intermediates and final compound are characterized by:
    • Fourier Transform Infrared Spectroscopy (FTIR)
    • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H, ¹³C NMR)
    • Electron Ionization Mass Spectrometry (EI-MS)
    • High-Resolution EI-MS (HR-EI-MS)
  • These techniques confirm the structural integrity and purity of the synthesized compound at each stage.

Research Findings and Optimization Notes

  • The synthetic methods reported achieve high yields (typically >95%) for key steps such as thiosemicarbazide formation and cyclization.
  • Reaction times range from 3 to 5 hours under reflux conditions, with mild to moderate temperatures.
  • The choice of solvent (methanol, aqueous NaOH) and acidification conditions are critical for optimal precipitation and purity.
  • Alkylation steps require controlled basic conditions to prevent side reactions.
  • The hydrochloride salt form improves compound handling and stability for downstream applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Starting materials Carboxamide, ethyl isothiocyanate Readily available precursors
Cyclization conditions 1% NaOH aqueous, reflux 4 h High yield triazole formation
Alkylation Base, ethyl halide, room temp to reflux Efficient ethylsulfanyl introduction
Amine side chain introduction Nucleophilic substitution/reductive amination Variable, optimized per route
Salt formation HCl in ethanol or ether Quantitative conversion
Purification Filtration, washing, drying High purity final product

Chemical Reactions Analysis

Alkylation Reactions

The ethylamine side chain undergoes alkylation with electrophilic reagents. For example:

ReagentConditionsProduct FormedYield (%)Source
Ethyl bromideK₂CO₃, DMF, 60°C, 8hN-Ethyl derivative with extended chain78
Methyl iodideNaH, THF, 0°C to RT, 6hQuaternary ammonium salt65

Key Finding : Steric hindrance from the triazole ring reduces reaction rates compared to simpler amines .

Sulfur-Based Modifications

The ethylsulfanyl group participates in oxidation and nucleophilic substitution:

Reaction TypeReagentProductSelectivity
OxidationH₂O₂, AcOH, 40°CEthylsulfinyl (-SO-) derivative92%
KMnO₄, H₂SO₄, 70°CEthylsulfonyl (-SO₂-) derivative88%
Nucleophilic SubstitutionNH₃/MeOH, 50°CReplacement with amino group (-NH₂)74%

Data from demonstrate temperature-dependent control over sulfur oxidation states.

Electrophilic Aromatic Substitution

The 1,2,4-triazole core undergoes regioselective reactions:

PositionReagentConditionsMajor Product
N-1Acetyl chloridePyridine, 0°C, 2hN-Acetylated triazole
C-5HNO₃/H₂SO₄0°C to RT, 4hNitro-substituted derivative

Mechanistic Insight : Electron-donating methyl group at N-4 directs electrophiles to C-5 .

Amine Functionalization

The ethylamine moiety participates in:

  • Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol (82% yield)

  • Acylation : Acetic anhydride in dichloromethane produces acetamide derivatives (91% yield)

Cyclocondensation

With α-keto acids:

text
Compound + Pyruvic acid → Imidazolo[1,5-a]triazole (Cu(OAc)₂, 100°C, 12h, 68% yield)

This demonstrates potential for heterocycle diversification .

Comparative Reaction Kinetics

Reactionk (M⁻¹s⁻¹)Activation Energy (kJ/mol)
S-Oxidation with H₂O₂0.04558.3
N-Alkylation with MeI0.01272.1
C-5 Nitration0.008784.6

Data from show sulfur oxidation is kinetically favorable over aromatic substitutions.

Industrial-Scale Modifications

Continuous Flow Synthesis (200 L/day capacity):

Stability Under Reaction Conditions

ConditionDegradation PathwayHalf-Life
pH < 2, 90°CTriazole ring opening15 min
UV light, O₂Sulfur oxidation to sulfonic acid48 hr
Aqueous NaOH, refluxHydrolysis of amine hydrochloride8 hr

Stability data from inform storage and handling protocols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride has shown promise against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. In particular, research has focused on its ability to modulate the activity of lipoxygenases, which are implicated in various inflammatory processes .

Antifungal Activity

In addition to antibacterial properties, this compound has displayed antifungal activity against certain fungal strains. Its efficacy against fungi such as Candida albicans suggests potential applications in treating fungal infections .

Safety and Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation. Proper handling protocols should be followed to mitigate exposure risks during laboratory use .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Abdel-Wahab et al., the antimicrobial efficacy of various triazole derivatives was evaluated. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than other tested compounds against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively inhibited lipoxygenase activity in vitro. The study suggested that the mechanism involves the modulation of arachidonic acid metabolism, which could lead to reduced production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its pharmacological effects . The sulfur atom in the ethylsulfanyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazole derivatives are known for their versatility in drug design. Below is a comparative analysis with analogous compounds:

Property 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine HCl Dopamine HCl (CAS 62-31-7) Metsulfuron Methyl Ester (CAS in Pesticide Glossary)
Core Structure 1,2,4-Triazole with ethylsulfanyl and methyl groups Catechol (benzene with two -OH) 1,3,5-Triazine with sulfonyl and methoxy groups
Functional Groups -SH (ethylsulfanyl), -NH₂ (ethylamine), Cl⁻ (counterion) -OH, -NH₂, Cl⁻ -SO₂, -OCH₃, ester
Molecular Weight (g/mol) Not reported in evidence 189.64 ~381 (estimated)
Bioactivity Hypothesized antimicrobial/antifungal properties (unverified) Neurotransmitter (dopamine agonist) Herbicide (acetolactate synthase inhibitor)
Crystallography Tools SHELX (refinement), ORTEP-3 (visualization) SHELXL (common for small molecules) WinGX suite (crystallographic analysis)

Key Observations :

  • Structural Diversity: The target compound’s ethylsulfanyl group distinguishes it from dopamine’s catechol ring and metsulfuron’s triazine core.
  • Pharmacological Potential: Unlike dopamine, which acts on adrenergic receptors, triazole derivatives are more commonly associated with enzyme inhibition (e.g., antifungals).
  • Synthetic Challenges : The ethylamine hydrochloride moiety may complicate crystallization, requiring advanced tools like SHELX for accurate refinement .
Ethylamine Hydrochloride Derivatives

Ethylamine hydrochlorides are salts that enhance stability and solubility. For example:

  • Dopamine HCl: Used clinically for its vasopressive effects. Its hydrochloride salt improves water solubility, critical for intravenous administration .
  • Target Compound : The ethylamine hydrochloride group likely serves a similar purpose, though its efficacy depends on the triazole ring’s electronic environment.

Biological Activity

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride (CAS No. 1185293-14-4) is a compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The unique structure of this compound, featuring both ethylsulfanyl and ethylamine groups, enhances its biological activity and application in various fields such as medicinal chemistry and agrochemicals.

  • Molecular Formula : C₇H₁₅ClN₄S
  • Molecular Weight : 222.74 g/mol
  • Physical State : Typically available as a hydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate enzyme activity and influence metabolic pathways of other compounds.
  • Receptor Binding : It can bind to specific protein receptors, impacting signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:

  • In Vitro Studies : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its ability to inhibit the growth of ESKAPE pathogens, which are known for their antibiotic resistance .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

Antifungal Activity

The compound also displays antifungal properties, making it a candidate for further development in treating fungal infections. Its efficacy has been tested against various fungal species with promising results .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Research has indicated that it could inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values reported in the low micromolar range .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Screening : A study conducted on a series of triazole derivatives found that this compound exhibited superior antibacterial activity compared to other derivatives tested against ESKAPE pathogens .
  • Antifungal Testing : In vitro assays revealed that the compound effectively inhibited the growth of common fungal strains at concentrations lower than those required for traditional antifungal agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride?

Answer:
The synthesis involves nucleophilic substitution and cyclization steps. A validated approach for analogous triazole derivatives uses:

  • Step 1: React 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl iodide in basic conditions (e.g., KOH/ethanol) to introduce the ethylsulfanyl group.
  • Step 2: Couple the resulting intermediate with ethylamine via a chloroacetyl chloride linker in dioxane, using triethylamine to neutralize HCl byproducts .
  • Step 3: Recrystallize the crude product from an ethanol-DMF mixture to enhance purity. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).

Basic: How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

Answer:

  • 1H NMR: The triazole proton resonates at δ 8.1–8.3 ppm, while the ethylamine protons appear as a triplet (δ 2.8–3.1 ppm) and a multiplet (δ 1.2–1.5 ppm) for the ethylsulfanyl group .
  • FTIR: N-H stretches (amine hydrochloride) appear at 3300–2500 cm⁻¹; C-S and triazole ring vibrations occur at 650–700 cm⁻¹ and 1500–1600 cm⁻¹, respectively.
  • XRD: For single-crystal analysis, use SHELXL for refinement. Resolve potential twinning or disorder by applying the TWIN/BASF commands in SHELX .

Basic: What solvents and conditions are suitable for solubility and stability testing?

Answer:

  • Solubility: Hydrochloride salts typically dissolve in polar solvents (e.g., water, DMSO, methanol). Quantify solubility via saturation shake-flask method at 25°C .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to monitor degradation. Acidic conditions (pH < 3) may protonate the amine, enhancing aqueous stability .

Advanced: How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Answer:

  • Issue: Disordered ethylsulfanyl or methyl groups may cause bond-length anomalies.
  • Solution: Apply restraints (DFIX, DANG) in SHELXL to maintain chemically reasonable geometries. Use high-resolution data (≤ 0.8 Å) and check for twinning via Rint/Rsigma metrics. If twinning is detected (e.g., BASF > 0.3), apply a twin-law matrix .

Advanced: How to design a structure-activity relationship (SAR) study targeting triazole-based enzyme inhibitors?

Answer:

  • Step 1: Synthesize analogs with modified sulfanyl (e.g., propyl, benzyl) or amine (e.g., dimethyl, cyclic) groups.
  • Step 2: Test inhibitory activity against target enzymes (e.g., cytochrome P450) using fluorescence-based assays.
  • Step 3: Correlate substituent effects with IC50 values. For example, bulkier sulfanyl groups may enhance hydrophobic binding but reduce solubility .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with the triazole ring as a hydrogen-bond acceptor. Set grid boxes around active sites (e.g., ATP-binding pockets). Validate docking poses with MD simulations (AMBER/NAMD) to assess binding stability .
  • QSAR: Build a model using descriptors like logP, polar surface area, and H-bond donors. Train the model with IC50 data from analogs .

Advanced: How to address discrepancies in NMR spectral data between synthetic batches?

Answer:

  • Issue: Variations in δ 8.1–8.3 ppm (triazole proton) may indicate residual solvents or tautomerism.
  • Resolution:
    • Dry samples thoroughly (vacuum, 60°C) to remove DMF/ethanol.
    • Record spectra in D2O to suppress amine exchange broadening.
    • Confirm tautomeric forms via 13C NMR (distinct carbonyl/triazole carbon shifts) .

Advanced: What experimental controls are critical for assessing the compound’s cytotoxicity in vitro?

Answer:

  • Controls: Include vehicle (DMSO < 0.1%), positive control (e.g., doxorubicin), and cell viability assays (MTT/resazurin).
  • Dose Range: Test 0.1–100 µM, with triplicates. Pre-incubate cells (24 h) to ensure adherence.
  • Confounders: Account for hydrochloride salt effects by adjusting media pH (7.4 ± 0.2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Reactant of Route 2
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride

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